Clorhidrato de 4-(5-fenil-1H-1,2,3-triazol-1-il)anilina

Descripción general

Descripción

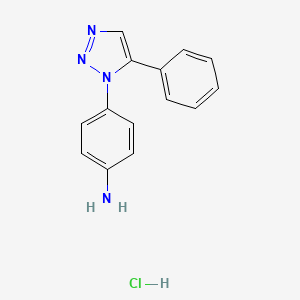

4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C14H13ClN4 and its molecular weight is 272.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Los compuestos triazol se han utilizado en la síntesis de fármacos como Letrozol y Anastrozol, que están aprobados por la FDA para el tratamiento del cáncer de mama en mujeres posmenopáusicas. Estos compuestos funcionan inhibiendo la enzima aromatasa, lo que lleva a una disminución en la producción de estrógeno, que a menudo es un factor que contribuye al crecimiento del cáncer de mama .

Inducción de Apoptosis en Células Cancerosas

Algunos derivados de triazol han demostrado la capacidad de inducir apoptosis (muerte celular programada) en células cancerosas. Por ejemplo, se ha observado que ciertos compuestos causan apoptosis en células BT-474, una línea celular de cáncer de mama, lo que sugiere su potencial como agentes terapéuticos .

Efectos Antiproliferativos

Los derivados de triazol también se han observado por sus efectos antiproliferativos contra varias líneas celulares de cáncer. Por ejemplo, ciertos 1,2-benzisoxazoles unidos a 1,2,3-triazoles han demostrado una actividad antiproliferativa significativa contra células de leucemia mieloide aguda (LMA) humana .

Síntesis de Nuevos Derivados

La naturaleza versátil de los triazoles permite la síntesis de nuevos derivados con posibles actividades farmacológicas. Los investigadores han sintetizado varios derivados de 1,2,4-triazol y los han evaluado para diferentes actividades biológicas .

Agentes Antivirales

Los derivados de triazol se han explorado como posibles agentes antivirales. La combinación estructural de 1,2,3-triazoles con otros farmacóforos ha dado como resultado compuestos con actividad anti-VIH-1 mejorada .

Mecanismo De Acción

Target of Action

Similar compounds have shown inhibitory activity against enzymes likecarbonic anhydrase-II and tubulin polymerization . These enzymes play crucial roles in various biological processes, including fluid balance and cell division, respectively.

Mode of Action

It’s suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can inhibit the enzyme’s function, leading to the desired therapeutic effects.

Biochemical Pathways

Inhibition of enzymes like carbonic anhydrase-ii and tubulin would affect thecarbon dioxide transport and cell division pathways, respectively . The downstream effects would depend on the specific cellular context and could include changes in fluid balance, cell growth, and proliferation.

Pharmacokinetics

Similar compounds have been suggested to have good oral bioavailability . The specific impact of ADME properties on the bioavailability of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride would need to be determined through further pharmacokinetic studies.

Result of Action

Similar compounds have shown to induce apoptosis in cancer cells and exhibit antimicrobial activity . These effects are likely a result of the compound’s interaction with its targets and the subsequent changes in cellular processes.

Análisis Bioquímico

Biochemical Properties

4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including topoisomerase IV and the main protease of the novel SARS-CoV-2 virus . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity. For instance, the binding affinities of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride with topoisomerase IV and the SARS-CoV-2 main protease have been reported to be in the range of -10.0 to -11.0 kcal/mol and -8.2 to -9.3 kcal/mol, respectively .

Cellular Effects

The effects of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit antimicrobial activity by inhibiting the growth of gram-positive bacteria such as Staphylococcus aureus . Additionally, its impact on cellular metabolism includes the disruption of metabolic pathways essential for bacterial survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride have been studied over time to assess its stability, degradation, and long-term impact on cellular function The compound has demonstrated remarkable stability under various conditions, maintaining its activity over extended periodsLong-term studies have indicated that the compound can have sustained antimicrobial effects, making it a promising candidate for therapeutic applications .

Metabolic Pathways

4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound has been shown to affect metabolic flux and metabolite levels, particularly in bacterial cells. Its interaction with enzymes such as topoisomerase IV disrupts DNA replication and transcription, leading to bacterial cell death .

Transport and Distribution

The transport and distribution of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to localize and accumulate in target cells is crucial for its therapeutic efficacy. Studies have shown that the compound can effectively penetrate bacterial cell walls and accumulate in the cytoplasm, where it exerts its antimicrobial effects .

Subcellular Localization

The subcellular localization of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride is primarily in the cytoplasm, where it interacts with various biomolecules to exert its effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This precise localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .

Propiedades

IUPAC Name |

4-(5-phenyltriazol-1-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4.ClH/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11;/h1-10H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAHGIITHGJADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)

![tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1460299.png)